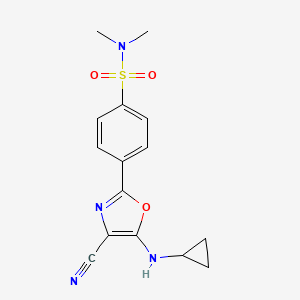

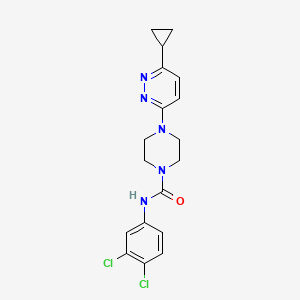

![molecular formula C22H20N2O3S B2943331 2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-69-0](/img/structure/B2943331.png)

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” involves a benzo[b]thiophene-2-carboxamide core with additional functional groups . The specific details of its molecular structure are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antimycobacterial Applications

Research has demonstrated the effectiveness of derivatives of 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in antimycobacterial activities. For instance, a study highlighted the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide derivatives, where one compound exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentration values more potent than those of standard treatments like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Synthetic Applications

The compound and its analogs serve as key intermediates in synthetic chemistry, facilitating the construction of diverse heterocyclic structures with potential biological activities. One research effort described the synthesis and characterization of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, exploring their antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). Additionally, studies have shown the utility of similar compounds in generating polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting their relevance in the development of materials with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Anti-Inflammatory Applications

Derivatives of this compound class have also been explored for their anti-inflammatory potential. For example, a modified synthetic method led to 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones, with in silico methods predicting their anti-inflammatory activity and identifying promising compounds for further biological evaluation (Chiriapkin et al., 2021).

Chemical Structure and Characterization

The chemical structure and detailed characterization of related compounds, including their crystal structures, have been reported, providing insights into their molecular conformations and modes of supramolecular aggregation. This information is crucial for understanding the physical and chemical properties of these compounds, which may influence their biological activity and solubility (Sagar et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target proteins such as trypsin-1 , Prothrombin , and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion, blood clotting, and cell migration, respectively.

Mode of Action

This can lead to changes in the biochemical processes these proteins are involved in .

Eigenschaften

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKWVNXLSDLKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

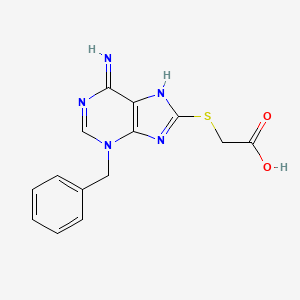

![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)

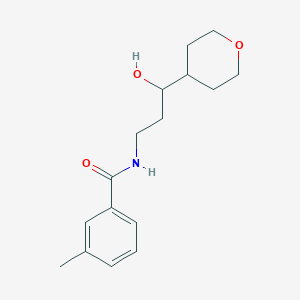

![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)

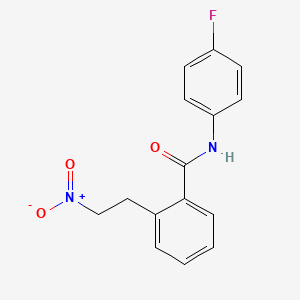

![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)